(1-Isopropyl-1H-pyrrol-3-yl)boronic acid
Description
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid is an organoboron compound with the molecular formula C7H12BNO2 and a molecular weight of 152.99 g/mol . This compound is characterized by the presence of a boronic acid functional group attached to a pyrrole ring substituted with an isopropyl group at the nitrogen atom. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(1-propan-2-ylpyrrol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BNO2/c1-6(2)9-4-3-7(5-9)8(10)11/h3-6,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPHKJZJAQVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666288 | |
| Record name | [1-(Propan-2-yl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664991-79-1 | |
| Record name | [1-(Propan-2-yl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the direct borylation of 1-isopropylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of advanced materials such as polymers and sensors.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-pyrrol-3-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also interact with biological targets through reversible covalent bonding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(1-Methyl-1H-pyrrol-3-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(1-Butyl-1H-pyrrol-3-yl)boronic Acid: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions. The presence of the isopropyl group can also affect the compound’s solubility and interaction with other molecules, making it a valuable tool in both synthetic and medicinal chemistry .
Biological Activity
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid is a notable compound in organic chemistry, primarily recognized for its role in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. However, its biological activity has garnered increasing interest, revealing potential therapeutic applications and biological interactions. This article explores the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyrrole ring with an isopropyl substituent. Its structure can influence both its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₄BNO₂ |
| Molecular Weight | 155.01 g/mol |
| Functional Groups | Boronic acid, pyrrole |
Biological Applications
Recent studies have highlighted the biological activities of this compound, particularly its antioxidant, antibacterial, anticancer, and enzyme inhibition properties.
Antioxidant Activity
A study evaluated the antioxidant activity of various boronic acids, including this compound. The compound exhibited significant free radical scavenging activity, with an IC50 value indicating effective antioxidant potential.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
Antibacterial Activity
The compound demonstrated promising antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing healthy cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 18.76 ± 0.62 |
| Healthy Cell Line | >100 |
Enzyme Inhibition
The compound's interaction with various enzymes was assessed, revealing moderate inhibition capabilities that could be relevant for therapeutic applications.
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. For instance, its role in enzyme inhibition suggests that it may modulate enzymatic activities linked to various diseases.
Case Studies
Several case studies have illustrated the practical applications of this compound in drug development and therapeutic interventions:
- Anticancer Research : A study focused on the compound's effects on MCF-7 breast cancer cells demonstrated significant cytotoxicity compared to healthy cell lines, indicating its potential as a chemotherapeutic agent.
- Antioxidant Formulations : The incorporation of this boronic acid into topical formulations showed enhanced antioxidant properties, suggesting applications in dermatological treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
